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Compound of Interest

Compound Name: Sodium 2-(acetylamino)benzoate

CAS No.: 2870-60-2

Cat. No.: B13732367

Get Quote

Executive Summary
Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a class of "solvatochromic"

fluorophores critical to modern drug development. Unlike bulky fluorophores (e.g., Fluorescein,

Rhodamine) that can sterically hinder ligand binding, anthranilic derivatives are small,

structurally compact, and highly sensitive to their local environment.

Their primary utility lies in environmental sensitivity: these fluorophores exhibit significant

fluorescence enhancement and a hypsochromic (blue) shift when moving from an aqueous

(polar) environment to a hydrophobic protein binding pocket.[1] This property makes them the

gold standard for studying nucleotide-binding enzymes (kinases, ATPases, GTPases) without

the need for radioactive isotopes.

Photophysical Mechanisms
The Anthraniloyl Fluorophore
The core structure is 2-aminobenzoic acid. Its fluorescence arises from an intramolecular

charge transfer (ICT) state, which is stabilized by polar solvents.
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Excitation/Emission (ANT):

nm /

nm.

Excitation/Emission (MANT):

nm /

nm.

Why MANT is Superior: The N-methyl group in MANT red-shifts the absorption maximum to

~355 nm. This allows excitation using standard UV lasers (e.g., 355 nm) or xenon lamps away

from the strong absorption of protein aromatic residues (280 nm), reducing background noise.

Solvatochromism & Quantum Yield
The fluorescence quantum yield (QY) of MANT/ANT derivatives is dictated by the efficiency of

non-radiative decay pathways, which are solvent-dependent.

Aqueous State (Quenched): In water, the excited fluorophore undergoes rapid solvent

relaxation. Water molecules hydrogen-bond with the polar moieties, stabilizing a lower-

energy excited state and facilitating non-radiative decay. Result: Low Fluorescence, Red-

Shifted Emission.

Hydrophobic State (Enhanced): When bound to a protein pocket, water is excluded. The

"solvent relaxation" is restricted, and non-radiative decay pathways are suppressed. Result:

High Fluorescence (2–5x increase), Blue-Shifted Emission.

Visualization: Solvatochromic Jablonski Diagram
The following diagram illustrates the energy states responsible for the environmental sensitivity.
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Caption: Mechanism of environmental sensitivity. In polar solvents (red path), energy is lost to

solvent relaxation, leading to red-shifted, lower intensity emission. In hydrophobic pockets

(green path), relaxation is restricted, preserving energy for blue-shifted, higher intensity

emission.

Key Derivatives & Applications
Derivative Structure Key Application Advantages

MANT-ATP

2'/3'-O-(N-

methylanthraniloyl)-

ATP

Kinase/ATPase

binding assays

High environmental

sensitivity; mimics

ATP binding well.[1][2]

MANT-GDP/GTP
N-methylanthraniloyl-

Guanine nucs

GTPase signaling

studies

Monitors nucleotide

exchange rates

(GEF/GAP assays).

Isatoic Anhydride Reactive anhydride
Protein/Peptide

labeling

Reacts with N-

terminal amines or

Lysines to create

fluorescent tracers.

ANT-ATP
2'/3'-O-anthraniloyl-

ATP
Older binding studies

Smaller than MANT,

but excitation overlap

with protein UV makes

it less ideal.
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FRET Applications
MANT is an excellent FRET Acceptor for Tryptophan (Trp) residues.

Donor: Tryptophan (Ex 280 nm / Em ~340 nm).

Acceptor: MANT (Abs ~350 nm / Em ~448 nm).

Mechanism: If a Trp residue is located near the nucleotide-binding pocket, exciting the

protein at 280 nm will result in MANT emission at 448 nm via FRET. This confirms binding

proximity.

Experimental Protocols
Protocol A: MANT-ATP Competition Binding Assay
This is the standard assay for determining the dissociation constant (

) of a kinase for ATP or screening inhibitors.

Materials:

Kinase Buffer (typically 20-50 mM Tris/HEPES, pH 7.5, 10 mM

, 1 mM DTT).

MANT-ATP (Stock 5-10 mM in water, store at -80°C).

Target Protein (Kinase).[1]

Unlabeled ATP (Competitor).

Workflow Diagram:
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1. Baseline Measurement
Buffer + MANT-ATP (500 nM)

2. Protein Titration
Add Kinase stepwise

 Establish F0

3. Equilibrium Binding
Observe Fluorescence Increase

(Blue Shift)

 Formation of [E-MANT-ATP]

4. Competition (Chase)
Add Excess Unlabeled ATP (1 mM)

 Challenge Binding

5. Specificity Check
Fluorescence returns to Baseline

 Displacement

Click to download full resolution via product page

Caption: Step-by-step workflow for validating specific binding of MANT-ATP to a target kinase

using a competition chase strategy.

Detailed Steps:

Setup: In a quartz cuvette or black 384-well plate, add Kinase Buffer.
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Probe Addition: Add MANT-ATP to a final concentration of 0.5–1.0

.

Baseline Read: Measure fluorescence (

) at Ex 355 nm / Em 448 nm.

Protein Titration: Titrate the kinase into the solution.

Observation: Fluorescence should increase hyperbolically.

Note: Correct for volume dilution if using a cuvette.

Competition: Once saturation is reached, add unlabeled ATP (1–5 mM).

Validation: Fluorescence should rapidly decrease back to near

levels, proving the MANT-ATP was bound to the ATP-specific pocket.

Protocol B: Protein Labeling with Isatoic Anhydride
Used to create permanently labeled fluorescent protein tracers.

Preparation: Dissolve protein (1-5 mg/mL) in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

Crucial: Avoid Tris or amine-containing buffers.[3]

Reagent: Dissolve Isatoic Anhydride in dry DMSO (freshly prepared).

Reaction: Add reagent to protein at a 10-50 molar excess. Incubate 1 hour at Room Temp or

4°C overnight.

Quench: Add 1 M Tris (pH 8.0) to quench unreacted anhydride.

Purification: Dialyze against PBS or use a desalting column (PD-10) to remove free

fluorophore.

Quantification: Measure Absorbance at 280 nm (protein) and 330 nm (anthraniloyl). Use

for the anthraniloyl group.
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Data Analysis & Troubleshooting
Inner Filter Effect (IFE)
Since MANT is excited at UV wavelengths (~355 nm), high concentrations of protein or

inhibitors that absorb in the UV can attenuate the excitation light, causing an artificial decrease

in fluorescence.

Correction Formula:

Where

and

are the absorbances of the solution at the excitation and emission wavelengths, respectively.

Calculating Dissociation Constant ( )
Fit the titration data to the quadratic binding equation (to account for ligand depletion):

: Total Protein concentration.

: Total MANT-ATP concentration (fixed).

: Measured Fluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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